9H-Pyrido[3,4-b]indole, 7-methoxy-1,9-dimethyl-
Description
Overview of β-Carboline Alkaloids in Chemical and Biological Sciences
β-Carboline alkaloids are a large and diverse group of natural and synthetic indole (B1671886) alkaloids. nih.govresearchgate.net Their fundamental chemical structure is the tricyclic 9H-pyrido[3,4-b]indole, also known as norharman. wikipedia.org These compounds are widely distributed in the natural world, having been identified in various plants, marine creatures, insects, and even in human tissues and body fluids. nih.govresearchgate.net
The scientific interest in β-carbolines stems from their wide range of biochemical and pharmacological functions. nih.govresearchgate.net These compounds have been shown to possess a broad spectrum of biological activities, including antitumor, antiviral, antiparasitic, and antimicrobial properties. nih.govresearchgate.net The mechanisms behind these effects are varied; β-carbolines can intercalate into DNA and inhibit the function of crucial enzymes such as topoisomerase and cyclin-dependent kinases (CDKs). nih.gov Furthermore, they are known to interact with various central nervous system receptors, including benzodiazepine (B76468) and serotonin (B10506) receptors, and can inhibit monoamine oxidase, which accounts for their anxiolytic, sedative, and anticonvulsant potential. nih.govresearchgate.net This versatility makes the β-carboline framework a significant scaffold in medicinal chemistry and drug discovery. researchgate.net
Structural Context of 7-Methoxy-1,9-dimethyl-9H-pyrido[3,4-b]indole as a Harmine (B1663883) Derivative
The chemical name 7-Methoxy-1,9-dimethyl-9H-pyrido[3,4-b]indole describes a precise molecular architecture derived from the well-known β-carboline alkaloid, harmine. Harmine's chemical structure is 7-methoxy-1-methyl-9H-pyrido[3,4-b]indole. wikipedia.orgsigmaaldrich.com The subject of this article, therefore, is the N9-methylated analog of harmine, meaning a methyl group has been added to the nitrogen atom at position 9 of the pyrido[3,4-b]indole core.
This specific structural modification at the N9 position is a key area of investigation in the study of harmine derivatives. cabidigitallibrary.org Research has shown that substitutions at positions 2, 7, and 9 of the harmine structure can lead to significant enhancements in antitumor activity while potentially reducing adverse effects. cabidigitallibrary.org The addition of different chemical groups at the N9 position is a strategy employed by medicinal chemists to modulate the pharmacological profile of the parent compound. cabidigitallibrary.org For instance, the introduction of a haloalkyl or benzene-sulfonyl group at the N9-position has been reported to increase anticancer activity. cabidigitallibrary.org
Table 1: Structural Comparison of β-Carboline, Harmine, and 7-Methoxy-1,9-dimethyl-9H-pyrido[3,4-b]indole
| Compound | Core Structure | Substituent at C1 | Substituent at C7 | Substituent at N9 |
| β-Carboline (Norharman) | 9H-pyrido[3,4-b]indole | -H | -H | -H |
| Harmine | 9H-pyrido[3,4-b]indole | -CH₃ | -OCH₃ | -H |
| 7-Methoxy-1,9-dimethyl-9H-pyrido[3,4-b]indole | 9H-pyrido[3,4-b]indole | -CH₃ | -OCH₃ | -CH₃ |
Historical Perspectives and Significance in Academic Inquiry
The academic inquiry into 7-Methoxy-1,9-dimethyl-9H-pyrido[3,4-b]indole is intrinsically linked to the history of its parent compound, harmine. Harmine is a major harmala alkaloid, first isolated in 1848 from the seeds of Peganum harmala, a plant used for thousands of years in traditional medicine in the Middle East and China. wikipedia.orgnih.gov The correct chemical structure of harmine was determined later, in 1927. wikipedia.org
The discovery of harmine and related β-carbolines, and the elucidation of their psychoactive and medicinal properties, spurred further research into this class of alkaloids. nih.govbiocyclopedia.com A significant portion of this research has been dedicated to synthesizing and evaluating derivatives of natural β-carbolines to explore and improve their therapeutic potential. researchgate.net The synthesis of analogs with modifications at the N9 position represents a logical progression in this field, aimed at understanding how this specific site influences the molecule's biological activity. cabidigitallibrary.org The study of 7-Methoxy-1,9-dimethyl-9H-pyrido[3,4-b]indole is a part of this systematic investigation into the structure-activity relationships of the harmine scaffold.
Research Trajectories and Contemporary Relevance of 7-Methoxy-1,9-dimethyl-9H-pyrido[3,4-b]indole
Contemporary research on harmine and its derivatives, including 7-Methoxy-1,9-dimethyl-9H-pyrido[3,4-b]indole, is heavily focused on their potential as therapeutic agents, particularly in oncology. researchgate.netnih.gov The overarching goal is to develop novel compounds with improved efficacy and better safety profiles than the naturally occurring alkaloids. cabidigitallibrary.orgnih.gov
The N9 position of the β-carboline ring is a critical focus in modern drug design and medicinal chemistry. cabidigitallibrary.org However, the effects of substitution at this position are highly specific. For example, in one computational modeling study, an N9-methyl group was found to disrupt hydrogen bond interactions with the MDM2 protein, a cancer target. researchgate.net This finding highlights the nuanced role that even a small methyl group can play in the molecular interactions of the compound. Such studies are crucial for building a comprehensive understanding of the structure-activity relationship (SAR) of the harmine framework. researchgate.net The contemporary relevance of 7-Methoxy-1,9-dimethyl-9H-pyrido[3,4-b]indole lies in its role as a tool for probing these relationships, contributing valuable data to the rational design of new, more effective β-carboline-based therapeutic agents. nih.govresearchgate.net
Structure
3D Structure
Properties
IUPAC Name |
7-methoxy-1,9-dimethylpyrido[3,4-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-9-14-12(6-7-15-9)11-5-4-10(17-3)8-13(11)16(14)2/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJQLTQRHIJBENP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=C1N(C3=C2C=CC(=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60333149 | |
| Record name | 9H-Pyrido[3,4-b]indole, 7-methoxy-1,9-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60333149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143502-37-8 | |
| Record name | 7-Methoxy-1,9-dimethyl-9H-pyrido[3,4-b]indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143502-37-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9H-Pyrido[3,4-b]indole, 7-methoxy-1,9-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60333149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Derivatization Strategies for 7 Methoxy 1,9 Dimethyl 9h Pyrido 3,4 B Indole
Direct Synthesis Approaches
Direct approaches primarily involve the modification of closely related, naturally occurring β-carbolines. This is often the most straightforward route to the target compound.
The most direct synthetic route to 7-methoxy-1,9-dimethyl-9H-pyrido[3,4-b]indole is the N-alkylation of harmine (B1663883) (7-methoxy-1-methyl-9H-pyrido[3,4-b]indole). nih.govsigmaaldrich.com Harmine possesses a nucleophilic indole (B1671886) nitrogen (N-9) that can be readily alkylated. researchgate.net This transformation is typically achieved by treating harmine with a methylating agent in the presence of a base.
Common methylating agents include methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄). The base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), deprotonates the indole nitrogen, forming a more nucleophilic anion that subsequently attacks the methylating agent. The reaction is generally carried out in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile (B52724) (CH₃CN).
| Precursor | Methylating Agent | Base | Solvent | Product |
|---|---|---|---|---|
| Harmine | Methyl iodide (CH₃I) | Sodium hydride (NaH) | Dimethylformamide (DMF) | 7-methoxy-1,9-dimethyl-9H-pyrido[3,4-b]indole |
| Harmine | Dimethyl sulfate ((CH₃)₂SO₄) | Potassium carbonate (K₂CO₃) | Acetonitrile (CH₃CN) | 7-methoxy-1,9-dimethyl-9H-pyrido[3,4-b]indole |
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction times and often improving yields in the synthesis of heterocyclic compounds, including β-carbolines. nih.gov Microwave irradiation can be applied to various synthetic steps, including the core ring-formation and subsequent functionalization. researchgate.netepa.gov
For instance, the Pictet-Spengler reaction, a key method for constructing the β-carboline skeleton (see section 2.2.1), can be significantly expedited using microwave heating. researchgate.net A procedure utilizing 1,2-dichloroethane (B1671644) (DCE) and trifluoroacetic acid (TFA) under microwave conditions can provide tetrahydro-β-carboline salts in high yields within minutes. epa.gov Subsequent aromatization to the β-carboline can also be achieved under microwave irradiation, often using a catalyst like palladium on carbon (Pd/C). researchgate.netepa.gov While not a direct synthesis of the final N-methylated product, these microwave-assisted steps dramatically shorten the preparation time for the core scaffold, which can then be alkylated as described previously. researchgate.net Some modern variations of β-carboline synthesis, such as the Cadogan reaction of aryl-nitropyridines, also show excellent yields under microwave conditions. deepdyve.com
Indirect Synthetic Pathways and Analog Preparation
Indirect pathways involve the construction of the pyrido[3,4-b]indole ring system from simpler acyclic or heterocyclic precursors. These methods offer greater flexibility for introducing a variety of substituents on the β-carboline core.
The Pictet-Spengler reaction is a cornerstone of β-carboline synthesis. wikipedia.orgthermofisher.com It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed electrophilic ring closure. wikipedia.org To synthesize the specific scaffold of 7-methoxy-1,9-dimethyl-9H-pyrido[3,4-b]indole, one would start with an appropriately substituted tryptamine (B22526) derivative.
The synthesis would begin with N-methyl-6-methoxytryptamine. The methoxy (B1213986) group at the 6-position of the tryptamine indole ring becomes the methoxy group at the 7-position of the final β-carboline. The pre-existing N-methyl group on the tryptamine nitrogen becomes the N-9 methyl group. This tryptamine derivative is then reacted with acetaldehyde (B116499) (CH₃CHO). The condensation and subsequent cyclization lead to the formation of 1,9-dimethyl-7-methoxy-1,2,3,4-tetrahydro-β-carboline. The final step is the oxidation of this tetrahydro-β-carboline intermediate to the fully aromatic pyrido[3,4-b]indole system. This dehydrogenation can be accomplished using various oxidizing agents, such as palladium on carbon (Pd/C) or N-bromosuccinimide (NBS).
More recent synthetic advancements provide novel routes to the β-carboline core. One such method is the rhodium(II)-catalyzed intramolecular annulation of 1-sulfonyl-1,2,3-triazoles with indoles. rsc.org This reaction allows for the facile synthesis of functionalized tetrahydro-β-carbolines. rsc.org The process involves the generation of a rhodium(II)-azavinylcarbene from the triazole, which then undergoes an intramolecular reaction with the indole nucleus to construct the third ring of the tetrahydro-β-carboline system. rsc.org
This method is particularly useful for creating substitution at the C-4 position of the β-carboline ring system. rsc.org While this may not be the most direct route to the title compound, it represents a modern strategy for accessing complex, functionalized tetrahydro-β-carboline precursors, which can then be further modified and aromatized. nih.gov
The synthetic flexibility of indirect pathways is particularly valuable for creating analogs with varied substituents at the C-1, C-7, and N-9 positions. beilstein-journals.org
C-1 Position: The substituent at the C-1 position is determined by the choice of the aldehyde or ketone used in the Pictet-Spengler reaction. nih.gov Using acetaldehyde yields a 1-methyl group. Employing other aldehydes or ketones allows for the introduction of a wide array of alkyl or aryl groups at this position.
C-7 Position: The methoxy group at C-7 originates from the substituent on the starting tryptamine. chim.it Using 6-methoxytryptamine (B1360108) leads to a 7-methoxy-β-carboline. By starting with other 6-substituted tryptamines (e.g., 6-benzyloxy, 6-fluoro), one can generate analogs with different functionalities at the C-7 position.
N-9 Position: Variation at the N-9 position can be achieved in two primary ways. One method is to use an N-substituted tryptamine in the Pictet-Spengler reaction, which directly installs the substituent. beilstein-journals.org Alternatively, the N-9 position of a fully formed β-carboline can be functionalized via N-alkylation or N-arylation reactions, as described for the direct methylation of harmine. beilstein-journals.orgbeilstein-journals.org
| Position | Synthetic Strategy | Reagent/Precursor Determines Substituent | Example for Target Compound |
|---|---|---|---|
| C-1 | Pictet-Spengler Reaction | Aldehyde/Ketone | Acetaldehyde (for 1-methyl) |
| C-7 | Pictet-Spengler Reaction | Substituted Tryptamine | 6-Methoxytryptamine (for 7-methoxy) |
| N-9 | Direct N-Alkylation or use of N-Substituted Tryptamine | Alkylating Agent or N-Substituted Tryptamine | Methyl iodide or N-Methyl-6-methoxytryptamine |
Advanced Synthetic Techniques for 7-Methoxy-1,9-dimethyl-9H-pyrido[3,4-b]indole Analogs
The synthesis of analogs of 7-methoxy-1,9-dimethyl-9H-pyrido[3,4-b]indole, a derivative of the natural alkaloid harmine, has benefited significantly from modern synthetic innovations. These advanced methodologies offer superior efficiency, control, and versatility compared to traditional approaches like the Pictet-Spengler or Bischler-Napieralski reactions. nih.govljmu.ac.uk Such techniques are crucial for exploring the structure-activity relationships of the β-carboline scaffold by allowing for the introduction of a wide array of functional groups at specific positions.
Continuous flow chemistry has emerged as a powerful technology in chemical synthesis, offering significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and greater potential for automation and scalability. mdpi.com While the direct flow synthesis of 7-methoxy-1,9-dimethyl-9H-pyrido[3,4-b]indole is not extensively documented, methodologies for the synthesis of the core α- and β-carboline structures have been successfully adapted to continuous flow conditions. researchgate.net
A notable example involves a multi-step sequence that includes directed ortho-lithiation, zincation, a Negishi cross-coupling, and an intramolecular nucleophilic aromatic substitution (SNAr). researchgate.net The generation of the critical arylzinc intermediates has been demonstrated under continuous flow, showcasing the potential of this technique for the efficient production of key precursors to the β-carboline skeleton. This approach allows for the controlled and rapid formation of these reactive species, which can then be used in subsequent batch or flow steps to construct the final heterocyclic system. researchgate.net The application of flow conditions to the synthesis of the natural β-carbolines norharmane and harmine has also been reported. ljmu.ac.uk This underscores the viability of flow chemistry for producing the foundational structures from which analogs of 7-methoxy-1,9-dimethyl-9H-pyrido[3,4-b]indole can be derived.
| Step | Reagents and Conditions | Mode | Outcome | Reference |
| Arylzinc Intermediate Generation | Fluoropyridines, 2-haloanilines, ortho-lithiation, zincation | Continuous Flow | Efficient formation of key intermediates for carboline synthesis | researchgate.net |
| β-Carboline Synthesis | Metalation/Negishi cross-coupling/SNAr sequence | Batch / Flow | Access to a diverse set of functionalized α- and β-carbolines | ljmu.ac.ukresearchgate.net |
Regioselective coupling reactions, particularly those catalyzed by transition metals like palladium, are indispensable tools for the targeted functionalization of heterocyclic cores such as β-carbolines. nih.govnih.gov These reactions enable the introduction of substituents at specific positions on the pyrido[3,4-b]indole skeleton, which is essential for creating diverse libraries of analogs.
Palladium-catalyzed reactions have been extensively used for the construction and derivatization of the β-carboline framework. One powerful approach is the palladium-catalyzed iminoannulation of alkynes with substituted 3-iodoindole-2-carboxaldehydes, which yields a variety of β-carbolines. nih.gov This method demonstrates good regioselectivity when terminal alkynes are used, affording a single regioisomer. nih.gov
Another advanced strategy involves palladium-catalyzed C-H activation, which allows for direct functionalization of the carboline core without the need for pre-functionalized starting materials. For instance, a C-H/N-H activation process using Pd(OAc)₂ as the catalyst and Cu(OAc)₂ as an oxidant has been employed to synthesize C3-chlorosubstituted β-carbolines. ljmu.ac.uk The resulting chloro-substituted products can be further modified through various cross-coupling reactions, providing a versatile entry point to a range of analogs. ljmu.ac.uk Furthermore, palladium-catalyzed Sonogashira coupling, combined with an intramolecular [2+2+2] cyclization, has been used to construct novel annulated β-carbolines, demonstrating the power of palladium catalysis to build significant molecular complexity in a single, one-pot operation. nih.gov
The derivatization of harmine itself showcases the practical application of regioselective reactions. Functionalization at the 7-position, for example, has been achieved by first converting the 7-methoxy group to a hydroxyl group (harmol), which can then be alkylated or otherwise modified. mdpi.comresearchgate.net Similarly, the indole nitrogen at the 9-position can be selectively alkylated using various alkyl bromides in the presence of a base like sodium hydride. nih.gov These selective modifications are crucial for developing analogs with tailored properties.
| Reaction Type | Catalyst / Reagents | Substrates | Key Feature | Resulting Structure | Reference |
| Iminoannulation | Palladium complex | N-substituted 3-iodoindole-2-carboxaldehydes, alkynes | Construction of the pyridine (B92270) ring | Substituted β-carbolines | nih.gov |
| C-H/N-H Activation | Pd(OAc)₂, Cu(OAc)₂ | Biaryl precursors | Direct, regioselective C-H functionalization | C3-chloro-β-carbolines | ljmu.ac.uk |
| Sonogashira / [2+2+2] Cyclization | Pd(PPh₃)₄ | Aryl iodide β-carboline precursor, diynes | One-pot construction of three rings | Annulated β-carbolines | nih.gov |
| N-Alkylation | NaH, Alkyl bromides | Harmine | Regioselective functionalization at N-9 position | 9-N-substituted harmine analogs | nih.gov |
Computational and Theoretical Investigations of 7 Methoxy 1,9 Dimethyl 9h Pyrido 3,4 B Indole
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the distribution of electrons and the corresponding energy levels. For aromatic heterocyclic systems such as pyridoindoles, these methods are crucial for predicting reactivity and spectroscopic behavior.
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. niscpr.res.in It provides a balance between accuracy and computational cost, making it suitable for investigating complex systems like 7-Methoxy-1,9-dimethyl-9H-pyrido[3,4-b]indole. DFT studies can be used to optimize the molecule's geometry and calculate various electronic properties for both its ground state (lowest energy state) and excited states.
Theoretical studies on the parent indole (B1671886) and related azaindole structures often employ DFT to calculate electron spectra and compare them with experimental data. nih.gov Such calculations help in understanding the nature of electronic transitions, typically the overlapping π → π* transitions labeled as La and Lb states, which are characteristic of indole derivatives. nih.gov The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key parameter obtained from DFT, indicating the molecule's electronic excitability and kinetic stability.
Table 1: Representative Data from DFT Calculations for Pyridoindole Scaffolds Note: This table contains illustrative data based on typical findings for this class of molecules, not specific experimental values for 7-Methoxy-1,9-dimethyl-9H-pyrido[3,4-b]indole.
| Calculated Property | Typical Value/Description | Significance |
|---|---|---|
| Ground State Energy | -X Hartrees | Reference for stability calculations |
| HOMO Energy | ~ -5.0 to -6.0 eV | Relates to electron-donating ability |
| LUMO Energy | ~ -1.0 to -2.0 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap | ~ 3.0 to 5.0 eV | Indicates electronic excitability and stability |
| Dipole Moment | ~ 1.5 to 3.0 Debye | Influences solubility and intermolecular forces |
Upon absorption of light, a molecule transitions to an excited state, leading to a significant redistribution of its electron density. Computational methods are employed to analyze this charge redistribution. researchgate.net The frontier molecular orbital theory can be used to demonstrate how photoexcitation leads to this change in charge density. tandfonline.com For pyrido[3,4-b]indoles, this analysis is critical for understanding their behavior in solution, particularly their tendency to undergo protonation.
Studies on the parent compound, 9H-pyrido[3,4-b]indole, show that upon excitation, there is a change in the charge distribution that reveals the tendency for proton transfer processes to occur. researchgate.netgeneseo.edu Theoretical analysis can identify which atoms become more electron-rich or electron-deficient. In this class of compounds, the pyridine (B92270) nitrogen atom often becomes more basic (more prone to accepting a proton) in the excited state, a key factor in mechanisms like excited-state proton transfer.
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions
While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.
For a molecule like 7-Methoxy-1,9-dimethyl-9H-pyrido[3,4-b]indole, MD simulations would be employed to:
Explore Conformational Space: Analyze the flexibility of the molecule, including the rotation of the methoxy (B1213986) and methyl groups, and identify the most stable conformations in different environments (e.g., in a vacuum, in water, or bound to a protein).
Simulate Ligand-Target Interactions: When docked into a biological target like an enzyme or receptor, MD simulations can assess the stability of the binding pose. It allows researchers to observe how the ligand and protein adapt to each other, the dynamics of key intermolecular interactions (like hydrogen bonds), and the influence of surrounding water molecules over a period of nanoseconds or longer. This provides a more realistic view of the binding event than the static picture from molecular docking alone.
Molecular Docking Studies for Elucidating Binding Modes
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). frontiersin.org This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding how a specific molecule might interact with a biological target.
For the pyrido[3,4-b]indole scaffold, docking studies have been performed to elucidate binding modes with various targets. researchgate.net These studies typically reveal a combination of interactions responsible for binding affinity:
Hydrogen Bonds: Interactions between hydrogen bond donors (like the N-H group in the indole ring) and acceptors.
Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and the target.
Pi-Pi Stacking: Attractive, noncovalent interactions between the aromatic rings of the ligand and aromatic amino acid residues (e.g., Tyrosine, Phenylalanine) in the protein.
A crucial finding from computational studies on related compounds is the role of the N9 substituent. In one study, docking pyrido[3,4-b]indoles into the MDM2 protein suggested that an N9-methyl group—as is present in 7-Methoxy-1,9-dimethyl-9H-pyrido[3,4-b]indole—disrupted binding interactions, specifically by preventing hydrogen bond formation that would otherwise involve the N9 hydrogen. researchgate.net
Table 2: Common Interactions for Pyridoindole Scaffolds in Molecular Docking Studies
| Interaction Type | Description | Example Residues |
|---|---|---|
| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom and an electronegative atom. | Tyr106 researchgate.net |
| Hydrophobic Interactions | Forces that drive nonpolar surfaces out of an aqueous environment. | Leu54, Val93, Ile99 researchgate.net |
| Pi-Pi Stacking | Stacking of aromatic rings. | Tyr100, His96 researchgate.net |
Exploration of Excited State Multiple Proton Transfer Mechanisms
The pyrido[3,4-b]indole core is known to participate in excited-state proton transfer (ESPT) reactions, which are fundamental processes in chemistry and biology. researchgate.netgeneseo.edu Computational studies have been essential in clarifying the complex mechanisms of these reactions.
Theoretical investigations on the parent compound, 9H-pyrido[3,4-b]indole, coupled with a proton donor/acceptor like acetic acid, have elucidated a multiple proton transfer mechanism. researchgate.netgeneseo.edu By exploring the potential energy curves of the system in its excited state, researchers confirmed a stepwise process. geneseo.edu The mechanism is initiated by the protonation of the pyridine nitrogen, which is facilitated by its increased basicity in the excited state. researchgate.netgeneseo.edu This initial step is crucial as it opens the pathway for the subsequent proton relay process. geneseo.edu These theoretical studies not only clarify ambiguous experimental observations but also provide a framework for understanding intermolecular proton transfer in more complex biological systems. researchgate.netgeneseo.edu
Molecular and Cellular Biological Activity Mechanisms of 7 Methoxy 1,9 Dimethyl 9h Pyrido 3,4 B Indole and Its Analogs
Enzymatic and Protein Target Modulation
Beyond direct DNA interaction, the biological activity of 7-methoxy-1,9-dimethyl-9H-pyrido[3,4-b]indole is defined by its ability to modulate the function of various protein targets, particularly kinases and monoamine oxidases.
Harmine (B1663883) is recognized as a potent inhibitor of several protein kinases. Its most well-documented target is the Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). DYRK1A is a serine/threonine kinase involved in a wide range of cellular processes, and its overactivity is implicated in neurodegenerative diseases. Harmine acts as a competitive inhibitor of DYRK1A. While it is a potent inhibitor of DYRK1A, specific inhibitory activities against Casein Kinase 1 delta/epsilon (CK1δ/ε) and Glycogen Synthase Kinase 3 alpha/beta (GSK3α/β) are not prominently detailed in available research.
| Kinase Target | Reported Inhibition Data |
| DYRK1A | Potent inhibitor |
| CK1δ/ε | Data not specified in searched literature |
| GSK3α/β | Data not specified in searched literature |
A defining characteristic of the β-carboline alkaloid class is the potent inhibition of Monoamine Oxidase A (MAO-A). MAO-A is a key enzyme in the central nervous system responsible for the degradation of amine neurotransmitters like serotonin (B10506) and norepinephrine. β-carbolines, including harmine, function as reversible and competitive inhibitors of MAO-A. Their structure allows them to bind to the active site of the enzyme, competing with the natural substrates. This inhibition leads to an increase in the synaptic levels of monoamine neurotransmitters. The presence of a 1-methyl and a 7-methoxy group on the β-carboline scaffold, as seen in harmine, is known to enhance the potency of MAO-A inhibition.
Interaction with BET Bromodomains (for related structural motifs)
The Bromodomain and Extra Terminal (BET) family of proteins, which includes BRD2, BRD3, and BRD4, are crucial epigenetic "readers" that recognize acetylated lysine residues on histone tails, playing a key role in regulating gene transcription nih.gov. These proteins have emerged as significant therapeutic targets in diseases like cancer nih.gov. Small-molecule inhibitors targeting BET bromodomains can displace these proteins from chromatin, thereby modulating gene expression nih.gov.
Structural motifs related to 7-Methoxy-1,9-dimethyl-9H-pyrido[3,4-b]indole, specifically γ-carboline-containing compounds, have been designed and evaluated as a new class of BET inhibitors nih.gov. The interaction of these inhibitors with the BRD4 bromodomain 1 (BD1) involves three key regions:
A "head" portion, such as a 3,5-dimethylisoxazole group, which forms a hydrogen bonding network within the acetylated lysine (Ac-K) binding pocket nih.gov.
A tricyclic "body," which interacts with the channel where the hydrophobic part of the lysine side chain binds nih.gov.
A "tail" group that engages with a surface hydrophobic pocket formed by specific amino acid residues like TRP81, PRO82, and ILE146 nih.gov.
The development of bivalent BET inhibitors, which can simultaneously interact with two bromodomains, has been shown to increase potency and selectivity, particularly for BRDT, by taking advantage of the differential plasticity of BET bromodomains upon inhibitor-induced dimerization nih.gov. Synthetic compounds incorporating a 9H-pyrimido[4,5-b]indole core, which is structurally related to the pyrido[3,4-b]indole skeleton, have also demonstrated high binding affinities to BET proteins nih.govresearchgate.net.
Cellular Processes and Mechanistic Pathways
Antiproliferative Mechanisms (e.g., DNA damage, apoptosis pathways)
The β-carboline alkaloid harmine, an analog of 7-Methoxy-1,9-dimethyl-9H-pyrido[3,4-b]indole, demonstrates significant antiproliferative effects through multiple mechanisms, including the induction of DNA damage and the activation of apoptosis.
DNA Damage and Cell Cycle Arrest: Harmine has been shown to intercalate between the base pairs of DNA, particularly in adenine-thymine rich regions, leading to dose-dependent DNA damage spandidos-publications.com. This damage can trigger a cellular response that includes the arrest of the cell cycle. In MCF-7 breast cancer cells, harmine treatment led to cell cycle arrest at the G2/M phase spandidos-publications.com. This was associated with the reduced expression of key cell cycle proteins, including CDK2, cyclin A, and cyclin B1 spandidos-publications.com. Similarly, in HeLa cervical cancer cells, harmine induced G2/M arrest and was found to bind strongly to DNA tandfonline.com. However, other studies on novel harmine derivatives suggest that they may not activate the DNA damage response signaling pathway, indicating that their cytotoxic effects might stem from mechanisms other than direct DNA damage or topoisomerase inhibition in intact cells nih.gov.
Apoptosis Pathways: Harmine and its derivatives are potent inducers of apoptosis (programmed cell death) in various cancer cell lines. The process is often mediated through both intrinsic (mitochondrial) and extrinsic pathways.
Intrinsic Pathway: Harmine can induce apoptosis by modulating the expression of the Bcl-2 family of proteins, which regulate mitochondrial membrane potential spandidos-publications.com. In MCF-7 cells, it caused a decrease in the mitochondrial membrane potential in a dose-dependent manner spandidos-publications.com. This process involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2 researchgate.netcabidigitallibrary.org. The release of cytochrome-c from the mitochondria then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, leading to cell death cabidigitallibrary.orgnih.gov.
Extrinsic Pathway: Evidence also points to the involvement of the extrinsic pathway. Studies have shown that harmine can up-regulate the expression of Caspase-8 and Bid, which provides a link between the extrinsic death receptor pathway and the intrinsic mitochondrial pathway nih.gov.
The table below summarizes the effects of harmine on various cancer cell lines, highlighting its pro-apoptotic and antiproliferative activity.
| Cell Line | Harmine Concentration | Observed Effects | Reference |
| MCF-7 | 27.88 µM & 46.47 µM | Increased DNA damage; G2/M cell cycle arrest; decreased mitochondrial membrane potential; induction of apoptosis. | spandidos-publications.com |
| HeLa | 20 µM (GI50) | ROS-mediated cytotoxicity; G2/M arrest; PARP-mediated apoptosis. | tandfonline.com |
| B16F-10 | 1 & 2 µg/mL | Nuclear fragmentation; DNA laddering; Sub-G0/G1 accumulation; activation of Caspases-3, 8, 9; upregulation of Bax; downregulation of Bcl-2. | nih.gov |
| SW620 | Not specified | G2/M and S phase arrest; activation of Bax, PARP, Caspase-3, 9; downregulation of Bcl-2. | cabidigitallibrary.org |
| NB cells | 100 µM | Increased presence of Annexin V, indicating apoptosis. | researchgate.net |
Photosensitization and Photodamage to Biological Macromolecules (e.g., DNA)
β-carboline alkaloids, including 9-methyl derivatives of harmine, are known to be efficient photosensitizers nih.gov. When excited by UVA radiation, they can induce damage to biological macromolecules, most notably DNA nih.govresearchgate.net. This process involves the generation of reactive oxygen species (ROS) or direct interaction with the DNA molecule.
The mechanisms of photodamage can be complex and differ between cellular and cell-free environments. In V79 mammalian cells, harmine and 9-methyl-harmine under UVA irradiation primarily cause the formation of modified purines, such as 8-oxo-7,8-dihydroguanine, with relatively few single-strand breaks observed researchgate.net. Interestingly, cyclobutane pyrimidine dimers (CPDs), which were generated in cell-free DNA under the same conditions, were absent in the cellular DNA researchgate.net. This suggests that the cellular environment alters the mechanism of DNA damage generation researchgate.netconicet.gov.ar.
Studies on 9-methyl-β-carbolines indicate that upon UVA excitation, most DNA damage originates from the protonated form of the excited molecule in a type-I reaction, which involves electron transfer nih.govnih.gov. This leads to a high yield of oxidized purine residues nih.gov. Additionally, the excited neutral form of these compounds can generate CPDs through triplet-triplet energy transfer nih.gov. The extent of photosensitized DNA cleavage by norharmane, a related β-carboline, was found to be strongly dependent on pH, with the reaction being more extensive at lower pH values nih.gov.
The generation of cellular DNA damage through photosensitization is associated with significant biological consequences, including the formation of micronuclei and decreased cell proliferation researchgate.net.
Mechanisms of Activity in Parasitic Systems (e.g., Anti-leishmanial activity)
β-carboline alkaloids, including harmine and its analogs, have demonstrated significant activity against various species of the protozoan parasite Leishmania, the causative agent of leishmaniasis nih.govnih.govresearchgate.net. The precise mechanisms of their leishmanicidal action are multifaceted and not fully established, but several key pathways have been identified.
One proposed mechanism involves the interaction of these compounds with the parasite's DNA metabolism nih.govresearchgate.net. Harmine and harmane have been shown to interfere with the cell cycle of Leishmania infantum promastigotes, leading to an accumulation of parasites in the S and G2/M phases researchgate.net. This suggests an inhibition of DNA synthesis or cell division processes. Some researchers suggest that the planar structure of β-carbolines allows them to associate with flavoenzymes and interfere with DNA synthesis in the parasite, similar to their action in cancer cells nih.gov.
Another key mechanism is the induction of apoptosis-like cell death in the parasites. A β-carboline-1-propionic acid alkaloid was found to induce apoptosis in both L. amazonensis and L. infantum promastigotes nih.govresearchgate.net. Electron microscopy of treated parasites revealed significant morphological changes, including an increase in lipid-storage bodies, alterations in the mitochondria and plasma membrane, and a swollen kinetoplast DNA (kDNA) network nih.govresearchgate.net.
In contrast to its direct effects on promastigotes, harmaline (B1672942), another related alkaloid, shows strong activity against the intracellular amastigote form of the parasite researchgate.netnih.gov. This effect is partly attributed to its ability to prevent the parasite from entering host macrophages by inhibiting the parasite's protein kinase C (PKC) activity researchgate.net. However, other studies suggest that harmine-induced cell death in Leishmania donovani may be due to necrosis from non-specific membrane damage rather than apoptosis nih.gov.
The table below summarizes the anti-leishmanial activity of various β-carboline compounds.
| Compound/Extract | Leishmania Species | Target Stage | IC50 / EC50 | Proposed Mechanism | Reference |
| β-carboline-1-propionic acid | L. amazonensis, L. infantum | Promastigotes & Amastigotes | 2.7 - 9.4 µg/ml | Induction of apoptosis; mitochondrial and membrane alterations. | nih.govresearchgate.net |
| Harmine & Harmane | L. infantum | Promastigotes & Amastigotes | Weak to moderate activity | Interaction with DNA metabolism; S-G2/M cell cycle arrest. | researchgate.net |
| Harmaline | L. infantum | Intracellular Amastigotes | Strong activity | Inhibition of parasite internalization via PKC inhibition. | researchgate.netnih.gov |
| Harmine | L. donovani | Intracellular Amastigotes | ~80% spleen parasite load reduction (nanoparticle form) | Necrosis due to non-specific membrane damage. | nih.gov |
| Compound 7d (synthetic β-carboline) | L. infantum | Promastigotes & Amastigotes | 1.59 µM & 1.4 µM | Not specified. | nih.gov |
| Compound 7d (synthetic β-carboline) | L. donovani | Promastigotes & Amastigotes | 0.91 µM & 1.4 µM | Not specified. | nih.gov |
Modulation of Ion Channel Function (e.g., CFTR potentiating mechanisms for related chemotypes)
While direct studies on the interaction of 7-Methoxy-1,9-dimethyl-9H-pyrido[3,4-b]indole with the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) ion channel are not available, research on related β-carboline chemotypes provides insights into their potential to modulate ion channel function. The β-carboline harmine is known to interact with various receptors and channels in the central nervous system, highlighting the ability of this scaffold to engage with such protein targets wikipedia.org. The broad pharmacological profile of harmine and its derivatives includes interactions with serotonin, dopamine, and imidazoline receptors, as well as monoamine oxidase A (MAO-A) inhibition wikipedia.orgnih.gov. This capacity for diverse protein binding suggests that derivatives could be designed to target specific ion channels like CFTR. The structural flexibility of the β-carboline nucleus makes it a "privileged scaffold" in medicinal chemistry, suitable for developing agents that target a wide array of biological entities, including enzymes and receptors, and potentially ion channels crimsonpublishers.comnih.gov.
Structure Activity Relationship Sar Studies of 7 Methoxy 1,9 Dimethyl 9h Pyrido 3,4 B Indole Derivatives
Influence of Methyl and Methoxy (B1213986) Substitutions on Biological Efficacy
The methyl and methoxy groups are fundamental substituents on the 7-methoxy-1,9-dimethyl-9H-pyrido[3,4-b]indole scaffold, and their presence and position significantly impact the molecule's biological profile.
The 7-methoxy group, in particular, has been identified as a critical determinant of activity, although its influence can be context-dependent. For instance, in the context of neurotoxicity, the 7-methoxy group of harmine (B1663883) is considered important. cabidigitallibrary.orgresearchgate.net Conversely, modifications at this position, such as replacement with a bulkier alkoxy group, have been shown to eliminate neurotoxic effects while enhancing antitumor activity. cabidigitallibrary.org In a series of 1-aryl-β-carbolines, a 6-methoxy substituent on the β-carboline core was found to be important for activity against 5-hydroxytryptamine receptors. acs.org For antiproliferative activity against various cancer cell lines, a methoxy group at the C6 position of the pyrido[3,4-b]indole ring was found to be optimal. nih.gov
| Substitution | Position | Influence on Biological Efficacy |
| Methoxy | C7 | Implicated in neurotoxic effects; its modification can enhance antitumor activity. cabidigitallibrary.orgresearchgate.net |
| Methoxy | C6 | Optimal for antiproliferative activity in certain pyrido[3,4-b]indole series. nih.gov |
| Methoxy | C6 | Important for activity against 5-hydroxytryptamine receptors in 1-aryl-β-carbolines. acs.org |
Impact of N-9 Substitutions on Specific Biological Activities
The nitrogen at position 9 of the pyrido[3,4-b]indole ring system is a frequent site for chemical modification, and substitutions at this position have been shown to profoundly affect biological activity.
In the realm of anticancer research, N-9 substitution has been a fruitful strategy for enhancing potency. Studies have shown that introducing short alkyl or aryl substitutions at the N-9 position can increase antitumor activity. nih.gov For example, N-9-alkylated harmine derivatives have displayed specific cytotoxic effects. cabidigitallibrary.org More specifically, the introduction of a haloalkyl or benzene-sulfonyl group at the N-9 position of harmine has been found to significantly increase its anticancer activity. cabidigitallibrary.org
Conversely, in some contexts, an unsubstituted N-9 position is crucial for activity. For instance, an N-9 methyl group was found to disrupt binding interactions with the MDM2 protein, highlighting the importance of the N-H group for hydrogen bonding in this particular interaction. nih.gov This underscores the target-dependent nature of SAR at the N-9 position.
| N-9 Substitution | Impact on Biological Activity |
| Short alkyl or aryl groups | Increased antitumor activity. nih.gov |
| Haloalkyl or benzenesulfonyl groups | Significantly increased anticancer activity. cabidigitallibrary.org |
| Methyl group | Disrupted binding to MDM2 protein. nih.gov |
SAR for DNA Binding and Intercalation
Several derivatives of the 9H-pyrido[3,4-b]indole scaffold have been shown to exert their biological effects, at least in part, by interacting with DNA. These interactions can occur through intercalation, where the planar aromatic ring system inserts between the base pairs of the DNA double helix.
Studies on 9-substituted harmine derivatives have demonstrated their capacity for DNA intercalation. nih.gov This ability to intercalate is often linked to their activity as topoisomerase I inhibitors. nih.gov Topoisomerase I is an enzyme crucial for DNA replication and transcription, and its inhibition can lead to cell death, a desirable outcome in cancer therapy.
The SAR for DNA binding and intercalation is influenced by the nature of the substituent at the N-9 position. Introducing an appropriate substituent at this position can enhance the affinity of the compound for DNA, leading to more potent topoisomerase I inhibition. nih.gov This suggests that the N-9 substituent can modulate the electronic and steric properties of the β-carboline ring system, thereby influencing its ability to stack between DNA base pairs.
SAR for Kinase and Other Enzyme Inhibition
The 7-methoxy-1,9-dimethyl-9H-pyrido[3,4-b]indole scaffold has been identified as a potent inhibitor of several kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer.
Harmine and its analogs have been identified as inhibitors of haspin kinase and dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). nih.govnih.gov SAR studies on haspin kinase inhibitors revealed that introducing a tethered primary amine at the N-9 position of the β-carboline increased potency. nih.gov Furthermore, replacing the methyl group at the 1-position with a trifluoromethyl group further enhanced haspin inhibitory activity. nih.gov For DYRK1A, modifications at the 7-position have been explored, with many analogs retaining potency in the 90-100 nM range. nih.gov
Inhibition of monoamine oxidase A (MAO-A) is another well-documented activity of harmine. nih.gov SAR studies have shown that it is possible to develop analogs with selectivity for DYRK1A over MAO-A. For example, harmol, which has a hydroxyl group at the 7-position instead of a methoxy group, shows potent DYRK1A inhibition with significantly reduced MAO-A inhibitory activity. nih.gov
| Target Enzyme | Key SAR Findings |
| Haspin Kinase | Introduction of a tethered primary amine at N-9 increases potency. Replacement of the C-1 methyl with a trifluoromethyl group further increases potency. nih.gov |
| DYRK1A | Modifications at the 7-position are tolerated, with many analogs retaining high potency. nih.gov |
| DYRK2 | Introduction of a tethered amine at the N-9 position substantially reduces potency for DYRK2 inhibition. nih.gov |
| Monoamine Oxidase A (MAO-A) | The 7-methoxy group is a key determinant of MAO-A inhibition. nih.gov |
SAR for Antiproliferative Potency
The antiproliferative activity of 7-methoxy-1,9-dimethyl-9H-pyrido[3,4-b]indole derivatives has been extensively studied, leading to a detailed understanding of the structural features that govern their cytotoxicity against cancer cells.
As previously mentioned, the position of the methoxy group is critical. In a study of pyrido[3,4-b]indoles, a methoxy group at the C6 position was found to be optimal for broad-spectrum antiproliferative activity. nih.gov
Substitutions at the N-9 position also play a significant role. The introduction of short alkyl or aryl groups at this position has been shown to increase antitumor activity. nih.gov However, as noted earlier, N-9 methylation can be detrimental to activity against certain targets like MDM2. nih.gov
The nature of the substituent at the C-1 position also influences antiproliferative potency. For instance, a 1-naphthyl group at C1 combined with a methoxy at C6 provided the best antiproliferative activity in one study. nih.gov
| Position | Substitution | Effect on Antiproliferative Potency |
| C6 | Methoxy | Optimal for broad-spectrum activity in some series. nih.gov |
| N-9 | Short alkyl or aryl groups | Increased antitumor activity. nih.gov |
| C1 | 1-Naphthyl (in combination with C6-methoxy) | Highest potency in a specific series. nih.gov |
SAR in Specific Biological Models (e.g., Anti-leishmanial, CFTR modulation)
Beyond cancer and enzyme inhibition, derivatives of 7-methoxy-1,9-dimethyl-9H-pyrido[3,4-b]indole have shown promise in other therapeutic areas, with distinct SAR profiles.
Anti-leishmanial Activity
In the context of anti-leishmanial activity, substitutions on an aryl ring at the C-1 position of the β-carboline scaffold are critical. SAR studies on 9-methyl-1-phenyl-9H-pyrido[3,4-b]indole derivatives revealed that para-substitution on the phenyl ring with a methoxy group favored anti-leishmanial activity against Leishmania infantum. nih.gov
CFTR Modulation
Derivatives of the broader pyrido[3,4-b]indole class have been identified as modulators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, which is defective in cystic fibrosis. In a series of spiro[piperidine-4,1'-pyrido[3,4-b]indole] co-potentiators, a 6'-methoxyindole substituent was found to be a key feature for high potency in activating mutant CFTR. nih.govescholarship.org This highlights the potential for this chemical scaffold in the development of new therapies for cystic fibrosis.
| Biological Model | Key SAR Findings |
| Anti-leishmanial (vs. L. infantum) | Para-substitution with a methoxy group on a C-1 phenyl ring is favorable. nih.gov |
| CFTR Modulation | A 6'-methoxyindole substituent in a related spiro-piperidine series confers high potency. nih.govescholarship.org |
Analytical Methodologies for Research and Characterization of 7 Methoxy 1,9 Dimethyl 9h Pyrido 3,4 B Indole
Chromatographic Separation and Purification Techniques
Chromatographic methods are fundamental for the isolation and purification of 7-methoxy-1,9-dimethyl-9H-pyrido[3,4-b]indole from complex mixtures, such as synthetic reaction products or natural extracts. These techniques separate compounds based on their differential distribution between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC) for Isolation and Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis and purification of β-carboline alkaloids due to its high resolution and sensitivity. nih.gov For the purity assessment of 7-methoxy-1,9-dimethyl-9H-pyrido[3,4-b]indole, a reversed-phase HPLC method would be highly effective. Such a method typically employs a C18 column as the stationary phase and a mobile phase consisting of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). nih.gov The separation is based on the principle of hydrophobic interactions between the analyte and the stationary phase.
Method validation for similar compounds has demonstrated good linearity over a range of concentrations, with high accuracy and precision. nih.gov The purity of an isolated sample of 7-methoxy-1,9-dimethyl-9H-pyrido[3,4-b]indole can be determined by calculating the peak area percentage of the main compound relative to the total area of all peaks in the chromatogram.
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reversed-phase C18 | nih.gov |
| Mobile Phase | Acetonitrile and 0.1 M ammonium (B1175870) acetate | researchgate.net |
| Flow Rate | 1.0 mL/min | researchgate.net |
| Detection | UV at 330 nm | researchgate.net |
| Purity Achieved for Similar Compounds | >96% | nih.gov |
Column Chromatography for Mixture Fractionation
Column chromatography is a widely used technique for the preparative separation of larger quantities of 7-methoxy-1,9-dimethyl-9H-pyrido[3,4-b]indole from crude mixtures. semanticscholar.org This method typically utilizes a glass column packed with a solid stationary phase, most commonly silica (B1680970) gel. researchgate.net The separation is achieved by eluting the mixture through the column with a solvent or a mixture of solvents (the mobile phase). researchgate.net
For the fractionation of β-carboline alkaloids, a gradient elution is often employed, where the polarity of the mobile phase is gradually increased. This allows for the sequential elution of compounds with different polarities. For instance, a mobile phase system starting with a non-polar solvent like chloroform (B151607) and gradually increasing the proportion of a polar solvent like methanol can effectively separate harmaline (B1672942) and related compounds. researchgate.net The collected fractions are then analyzed, often by Thin-Layer Chromatography (TLC), to identify those containing the desired compound.
Spectrometric Methods for Qualitative and Quantitative Analysis
Spectrometric techniques are indispensable for the structural elucidation and quantification of 7-methoxy-1,9-dimethyl-9H-pyrido[3,4-b]indole. These methods rely on the interaction of the molecule with electromagnetic radiation.
Gas Chromatography-Mass Spectrometry (GC-MS) in Research Samples
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is well-suited for the analysis of volatile and thermally stable compounds like β-carboline alkaloids. In GC-MS analysis, the sample is first vaporized and separated in the gas chromatograph based on the compound's boiling point and affinity for the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a molecular fingerprint, allowing for the identification of the compound. For the analysis of N,N-dimethyltryptamine and β-carbolines, GC with nitrogen-phosphorus detection has also been utilized. nih.gov
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Trace Analysis
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique ideal for the detection and quantification of trace amounts of 7-methoxy-1,9-dimethyl-9H-pyrido[3,4-b]indole in complex matrices. This method couples the separation power of HPLC with the high specificity of tandem mass spectrometry. The analytes are first separated by the LC system and then introduced into the mass spectrometer.
In the mass spectrometer, the molecules are ionized, typically using electrospray ionization (ESI), and the precursor ion corresponding to the protonated molecule [M+H]+ of the target compound is selected. This precursor ion is then fragmented, and specific product ions are monitored. This multiple reaction monitoring (MRM) approach provides excellent selectivity and allows for quantification at very low levels, often in the nanogram per milliliter (ng/mL) range. nih.gov The limits of quantification (LOQs) for related β-carbolines have been reported to be below 0.5 ng/mL. nih.gov
| Parameter | Condition | Reference |
|---|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) | nih.gov |
| Scan Mode | Multiple Reaction Monitoring (MRM) | nih.gov |
| Limit of Quantification (LOQ) for similar compounds | <0.5 ng/mL | nih.gov |
| Linear Range for similar compounds | 0.5 to 100 ng/mL | nih.gov |
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique that is extensively used for monitoring the progress of chemical reactions and for the initial screening of mixtures. beilstein-journals.org In TLC, a thin layer of a stationary phase, such as silica gel, is coated onto a flat carrier, like a glass or aluminum plate.
A small amount of the sample is spotted onto the plate, which is then placed in a sealed chamber containing a solvent or solvent mixture (the mobile phase). As the mobile phase ascends the plate via capillary action, it carries the sample components with it at different rates, leading to their separation. The separated spots can be visualized under UV light, as β-carbolines are fluorescent. researchgate.net The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system and can be used for its identification. For the separation of harmaline and harmine (B1663883), a mobile phase of chloroform and methanol in a 4:1 (v/v) ratio has been shown to be effective. researchgate.net
| Parameter | Condition | Reference |
|---|---|---|
| Stationary Phase | Silica gel plates | beilstein-journals.org |
| Mobile Phase Example | Chloroform/Methanol (4:1, v/v) | researchgate.net |
| Visualization | UV light | researchgate.net |
Future Research Directions and Advanced Applications of 7 Methoxy 1,9 Dimethyl 9h Pyrido 3,4 B Indole in Chemical Biology
Development of Novel Synthetic Pathways for Complex Analogs
The development of novel and efficient synthetic pathways is crucial for generating a diverse library of 7-methoxy-1,9-dimethyl-9H-pyrido[3,4-b]indole analogs. The carboline ring system is a significant pharmacophore found in many biologically important targets, and creating synthetic routes to prepare a range of analogs is essential for structure-activity relationship (SAR) studies. nih.gov Established methods for the synthesis of methoxy-activated indoles, such as the Fischer, Bischler, and Hemetsberger indole (B1671886) syntheses, can serve as a foundation for these efforts. chim.it
Future synthetic strategies could focus on:
One-Pot Reactions: The use of manganese dioxide-mediated one-pot methods, which combine alcohol oxidation, Pictet-Spengler cyclization, and oxidative aromatization, could offer a convenient process for accessing β-carboline cores. nih.gov
Diversity-Oriented Synthesis: Employing techniques like the Morita–Baylis–Hillman reaction with precursors like 3-formyl-9H-pyrido[3,4-b]indoles can introduce functional diversity at various positions of the β-carboline scaffold. beilstein-journals.orgbeilstein-journals.org
Late-Stage Functionalization: Developing methods for the selective modification of the 7-methoxy-1,9-dimethyl-9H-pyrido[3,4-b]indole core would allow for the rapid generation of analogs with varied pharmacological properties.
These advanced synthetic approaches will be instrumental in creating complex and skeletally unique analogs for biological evaluation.
In-depth Exploration of Target-Specific Molecular Mechanisms
A critical area of future research is the detailed investigation of the molecular targets and mechanisms of action of 7-methoxy-1,9-dimethyl-9H-pyrido[3,4-b]indole. Related β-carboline alkaloids, such as harmine (B1663883), are known to inhibit dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) and monoamine oxidase A (MAO-A). nih.govnih.gov These findings suggest that 7-methoxy-1,9-dimethyl-9H-pyrido[3,4-b]indole and its analogs may also interact with these or other cellular targets.
Future studies should aim to:
Identify and Validate Molecular Targets: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the direct binding partners of the compound.
Elucidate Binding Modes: Employing biophysical methods like X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy to determine the precise interactions between the compound and its target proteins.
Characterize Downstream Signaling Pathways: Investigating the effects of the compound on cellular signaling cascades to understand its functional consequences.
A thorough understanding of the molecular mechanisms will be essential for the rational design of more potent and selective modulators for therapeutic applications.
Application of Advanced Computational Chemistry for Predictive Modeling
Advanced computational chemistry and in silico screening can significantly accelerate the discovery and optimization of 7-methoxy-1,9-dimethyl-9H-pyrido[3,4-b]indole-based compounds. researchgate.net Computational modeling has been successfully used to predict the binding of pyrido[3,4-b]indole derivatives to cancer targets like MDM2. nih.govresearchgate.net
Future computational efforts could include:
Virtual Screening: Creating and screening large virtual libraries of analogs against known and potential biological targets to identify promising candidates. researchgate.net
Molecular Docking and Dynamics Simulations: Performing detailed simulations to predict the binding affinity and mode of interaction of novel analogs with their targets, providing insights for rational drug design. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing predictive models that correlate the chemical structures of analogs with their biological activities to guide the synthesis of more potent compounds.
The integration of computational and experimental approaches will streamline the drug discovery process and facilitate the development of compounds with improved pharmacological profiles.
Investigation of Biosynthetic Pathways and Biotransformation
Understanding the biosynthesis and metabolism of 7-methoxy-1,9-dimethyl-9H-pyrido[3,4-b]indole is important for both its production and its in vivo behavior. The biosynthetic precursor for indole alkaloids is the amino acid tryptophan. youtube.com The metabolic pathways of related β-carboline alkaloids like harmaline (B1672942) and harmine have been shown to involve oxidative dehydrogenation, O-demethylation, hydroxylation, and conjugation reactions. nih.gov
Future research in this area should focus on:
Elucidating the Biosynthetic Pathway: Identifying the specific enzymes and intermediates involved in the formation of the 9H-pyrido[3,4-b]indole core and the subsequent methylation and methoxylation steps.
Characterizing Metabolic Fate: Using in vitro systems like human liver microsomes and in vivo animal models to identify the major metabolites and metabolic pathways of 7-methoxy-1,9-dimethyl-9H-pyrido[3,4-b]indole. nih.govnih.gov This would involve techniques like liquid chromatography-mass spectrometry (LC/MS) and NMR spectroscopy. nih.gov
Exploring Biocatalysis: Investigating the use of enzymes or whole-cell systems for the sustainable and stereoselective synthesis of the compound and its analogs.
These studies will provide valuable information for optimizing the production of the compound and for understanding its pharmacokinetic and pharmacodynamic properties.
Integration with High-Throughput Screening for Identification of New Biological Modulators
High-throughput screening (HTS) is a powerful tool for the rapid identification of new biological modulators from large compound libraries. sigmaaldrich.com HTS has been successfully used to identify β-carboline analogs, including harmine, as inhibitors of DYRK1A from a collection of approved drugs. nih.govnih.gov
The integration of HTS into the research pipeline for 7-methoxy-1,9-dimethyl-9H-pyrido[3,4-b]indole could involve:
Developing and Validating Robust Assays: Creating and optimizing biochemical and cell-based assays suitable for HTS to screen for activity against a wide range of biological targets.
Screening Diverse Compound Libraries: Testing libraries of 7-methoxy-1,9-dimethyl-9H-pyrido[3,4-b]indole analogs and other small molecules to identify new hits with desired biological activities.
Hit-to-Lead Optimization: Utilizing the data from HTS to guide the chemical optimization of initial hits to improve their potency, selectivity, and drug-like properties.
The application of HTS will undoubtedly accelerate the discovery of novel biological modulators based on the 7-methoxy-1,9-dimethyl-9H-pyrido[3,4-b]indole scaffold.
Q & A
Q. What are the key structural features and physicochemical properties of 7-methoxy-1,9-dimethyl-9H-pyrido[3,4-b]indole?
The compound belongs to the β-carboline family, characterized by a fused bicyclic system integrating indole and pyridine rings. Key structural features include:
- Methoxy group at position 7 (influencing electronic properties and solubility).
- Methyl substituents at positions 1 and 9 (steric and electronic effects).
- Molecular formula : Likely C₁₄H₁₄N₂O (based on analogs like 4-methyl-9H-pyrido[3,4-b]indole [C₁₂H₁₀N₂O]) .
- Physicochemical properties : Predicted logP ~2.4 (hydrophobic), topological polar surface area ~37.9 Ų (moderate hydrogen-bonding capacity) .
Methodological guidance : Use computational tools (e.g., Molinspiration, SwissADME) to predict ADME properties and validate via HPLC for logP determination .
Q. What synthetic methodologies are reported for pyridoindole derivatives like 7-methoxy-1,9-dimethyl-9H-pyrido[3,4-b]indole?
Synthesis typically involves:
- Pictet-Spengler cyclization : Condensation of tryptamine derivatives with carbonyl compounds under acidic conditions .
- Alkylation strategies : For introducing methyl groups, as seen in 9-methyl-1-phenyl derivatives using reactive alkyl halides (e.g., methyl iodide) in DMF with NaH as a base .
Key considerations : Optimize reaction time (1–4 hours) and temperature (room temperature to 60°C) to prevent decomposition. Purify via column chromatography (silica gel, ethyl acetate/hexane) .
Q. How is structural confirmation performed for this compound class using spectroscopic techniques?
- ¹H NMR : Methoxy protons resonate at δ 3.8–4.0 ppm; aromatic protons show splitting patterns dependent on substitution (e.g., δ 8.2–8.7 ppm for pyridine protons) .
- IR spectroscopy : Confirm methoxy groups via C-O stretches at ~1260 cm⁻¹ and indole N-H stretches at ~3360 cm⁻¹ .
- Mass spectrometry : Use ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 198 for 4-methyl derivatives) .
Advanced Research Questions
Q. How do structural modifications influence the biological activity of 7-methoxy-1,9-dimethyl-9H-pyrido[3,4-b]indole derivatives?
- Methoxy position : Moving the methoxy group from position 7 to 6 reduces antiparasitic activity (e.g., Leishmania IC₅₀ increases from 2.1 µM to >10 µM) due to altered electron distribution .
- Methyl substitution : 1,9-Dimethyl analogs show enhanced metabolic stability compared to non-methylated derivatives (t₁/₂ > 6 hours in liver microsomes) .
Methodological approach : Use molecular docking (AutoDock Vina) to assess interactions with target enzymes (e.g., Leishmania topoisomerase II) and validate via site-directed mutagenesis .
Q. What analytical challenges exist in characterizing this compound, and how are they addressed?
- Challenge 1 : Overlapping NMR signals due to aromatic proton complexity.
Solution : Use 2D NMR (COSY, HSQC) to resolve coupling patterns . - Challenge 2 : Low solubility in aqueous buffers.
Solution : Prepare DMSO stock solutions (≤1% v/v) and validate activity in cell-based assays with controls for solvent toxicity . - Challenge 3 : Degradation under prolonged storage.
Solution : Store at −20°C under argon and monitor purity via HPLC every 6 months .
Q. How can conflicting biological activity data between studies be resolved for pyridoindole derivatives?
- Case example : Discrepancies in IC₅₀ values for anti-leishmanial activity may arise from assay conditions (e.g., serum concentration, incubation time).
Resolution :- Standardize protocols (e.g., 72-hour incubation, 10% FBS in RPMI media) .
- Validate using orthogonal assays (e.g., amastigote vs. promastigote models) .
- Perform meta-analysis of published data to identify outliers and confounding variables (e.g., solvent effects) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
